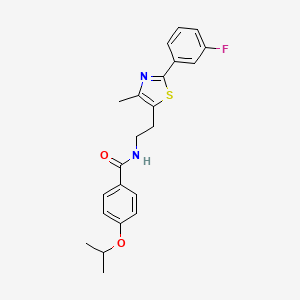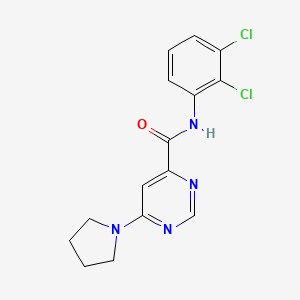
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as DCPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPP is a pyrimidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to act on various receptors in the brain, including the GABA-A receptor and the NMDA receptor. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to increase GABAergic neurotransmission and inhibit glutamatergic neurotransmission, leading to its potential as an anticonvulsant and neuroprotective agent.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects, including its ability to increase GABAergic neurotransmission, inhibit glutamatergic neurotransmission, and reduce oxidative stress. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to have potential as an anticonvulsant and neuroprotective agent, and its derivatives have been studied for their potential as anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential as an anticonvulsant and neuroprotective agent. However, N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, including its potential as an anticonvulsant and neuroprotective agent, its derivatives' potential as anticancer agents, and its potential to treat other neurological disorders. Further research is needed to fully understand N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide's mechanism of action and potential applications in various fields. Additionally, research is needed to develop safer and more effective derivatives of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been synthesized using various methods, including the reaction of 2,3-dichloroaniline with pyrrolidine followed by the reaction with cyanoacetic acid, which leads to the formation of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. Another method involves the reaction of 2,3-dichloroaniline with pyrimidine-4-carboxylic acid, followed by the reaction with pyrrolidine, leading to the formation of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have potential as an anticonvulsant and neuroprotective agent, and its derivatives have been studied for their potential as anticancer agents.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-10-4-3-5-11(14(10)17)20-15(22)12-8-13(19-9-18-12)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWIYZKAVWYNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951913.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2951916.png)
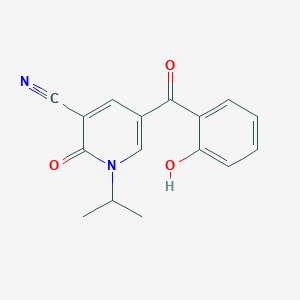
![2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2951918.png)
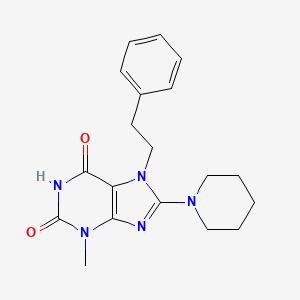
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)
![Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2951927.png)
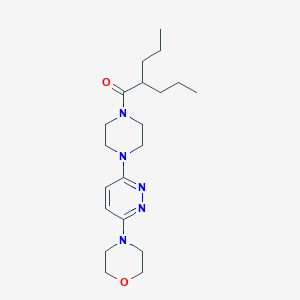
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)
![1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2951930.png)
